

Application Notes and Protocols for Preclinical Pharmacokinetic Analysis of ABBV-4083

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Compound of Interest

Compound Name: ABBV-4083

Cat. No.: B3324188

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Introduction

ABBV-4083, also known as flubentylosin, is a novel analog of Tylosin A developed for the treatment of filarial diseases such as onchocerciasis ("river blindness") and lymphatic filariasis ("elephantiasis").^{[1][2]} Its mechanism of action is based on targeting the symbiotic bacterium *Wolbachia*, which is essential for the fertility and survival of filarial worms.^{[1][3]} Depletion of *Wolbachia* leads to the sterilization of adult female worms, a reduction in microfilariae, and ultimately the death of the adult worms, making **ABBV-4083** a promising macrofilaricidal agent.^[4] Preclinical studies have demonstrated that **ABBV-4083** has an improved pharmacokinetic profile, including better oral bioavailability and increased potency against *Wolbachia* compared to its parent compound, Tylosin A, and the current anti-*Wolbachia* treatment, doxycycline. These favorable characteristics allow for substantially shorter dosing regimens.

These application notes provide a summary of the preclinical pharmacokinetic data for **ABBV-4083** and detailed protocols for key experiments based on published studies.

Data Presentation: Preclinical Pharmacokinetic Parameters of ABBV-4083

While comprehensive quantitative pharmacokinetic data from preclinical studies are not fully available in the public domain, the following table summarizes the key findings from studies in

various animal models.

Animal Model	Dose and Route of Administration	Key Findings and Observations	Reference
Rat	Oral (PO)	Optimization of Tylosin A analogs, including ABBV-4083, focused on metabolic stability and oral absorption.	
Mouse (BALB/c)	75 mg/kg once daily (QD), PO	Blood concentrations of ABBV-4083 were comparable to those obtained in satellite pharmacokinetic studies at the same dose.	
Jird (Meriones unguiculatus)	150 mg/kg QD, PO for 14 days	Treatment resulted in a significant reduction in Wolbachia levels in L. sigmodontis adult worms, clearance of microfilaremia, and blockage of embryogenesis.	
Jird	25 mg/kg QD for 7, 10, or 14 days, PO	Showed a treatment duration-dependent depletion of Wolbachia. Discontinuous treatment did not impair efficacy.	
Dog	50 mg/kg	Cardiovascular and toxicology studies revealed no adverse effects at doses that achieved plasma	

concentrations more
than 10-fold above the
efficacious
concentration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **ABBV-4083**.

Protocol 1: In Vivo Efficacy and Pharmacokinetic Assessment in a Murine Model of Filariasis (*Litomosoides sigmodontis*)

Objective: To evaluate the efficacy of **ABBV-4083** in reducing Wolbachia load in adult filarial worms and to determine the pharmacokinetic profile of the compound in a rodent model.

Materials:

- **ABBV-4083**
- Vehicle (e.g., 0.5% HPMC/0.02% Tween-80)
- Female BALB/c mice or jirds (6-8 weeks old)
- *Litomosoides sigmodontis* infective larvae (L3)
- *Ornithonyssus bacoti* mites (vector for transmission)
- Equipment for oral gavage
- Blood collection supplies (e.g., saphenous vein lancets, micro-hematocrit tubes)
- Centrifuge
- Freezer (-80°C)

- LC-MS/MS system for bioanalysis

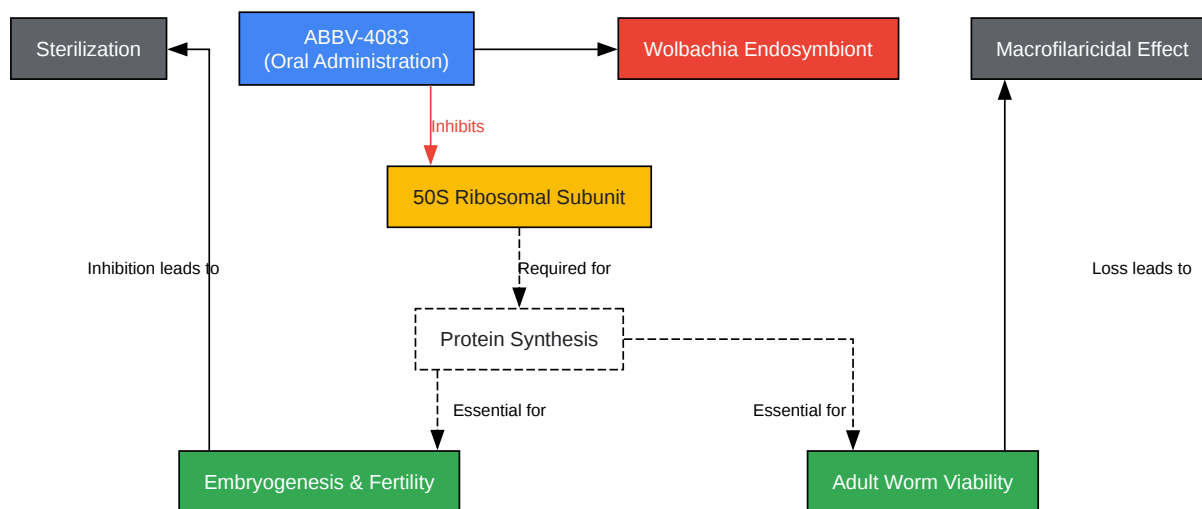
Procedure:

- Animal Infection: Infect female BALB/c mice or jirds with *L. sigmodontis* L3 larvae through the bites of infected *O. bacoti* mites.
- Animal Grouping: At a designated time post-infection (e.g., 35 days), randomize animals into treatment and vehicle control groups (n=7 per group).
- Dosing:
 - Prepare a suspension of **ABBV-4083** in the vehicle at the desired concentration (e.g., 25, 50, 75, or 150 mg/kg).
 - Administer the **ABBV-4083** suspension or vehicle alone to the respective groups via oral gavage (PO) once daily (QD) for the specified duration (e.g., 7, 10, or 14 days).
- Sample Collection (Pharmacokinetics):
 - For pharmacokinetic analysis, collect blood samples at predetermined time points after dosing.
 - Blood can be collected from the saphenous vein.
 - Process the blood to obtain plasma by centrifugation.
 - Store plasma samples at -80°C until bioanalysis.
- Sample Collection (Efficacy):
 - At the end of the study (e.g., 16 weeks post-treatment), euthanize the animals.
 - Recover adult *L. sigmodontis* worms.
 - Collect peripheral blood to assess microfilariae numbers.
- Bioanalysis (LC-MS/MS):

- Quantify the concentration of **ABBV-4083** in plasma samples using a validated LC-MS/MS method. (Note: Specific parameters for the assay are proprietary and not publicly available).
- Efficacy Analysis:
 - Determine Wolbachia levels in recovered adult female worms using quantitative PCR (qPCR) targeting the ftsZ gene, normalized to a worm gene like actin.
 - Count the number of circulating microfilariae in blood samples.
 - Analyze the embryogenesis in female adult worms by examining the uterine contents for different developmental stages (eggs, morulae, pretzel, and stretched microfilariae).

Visualizations

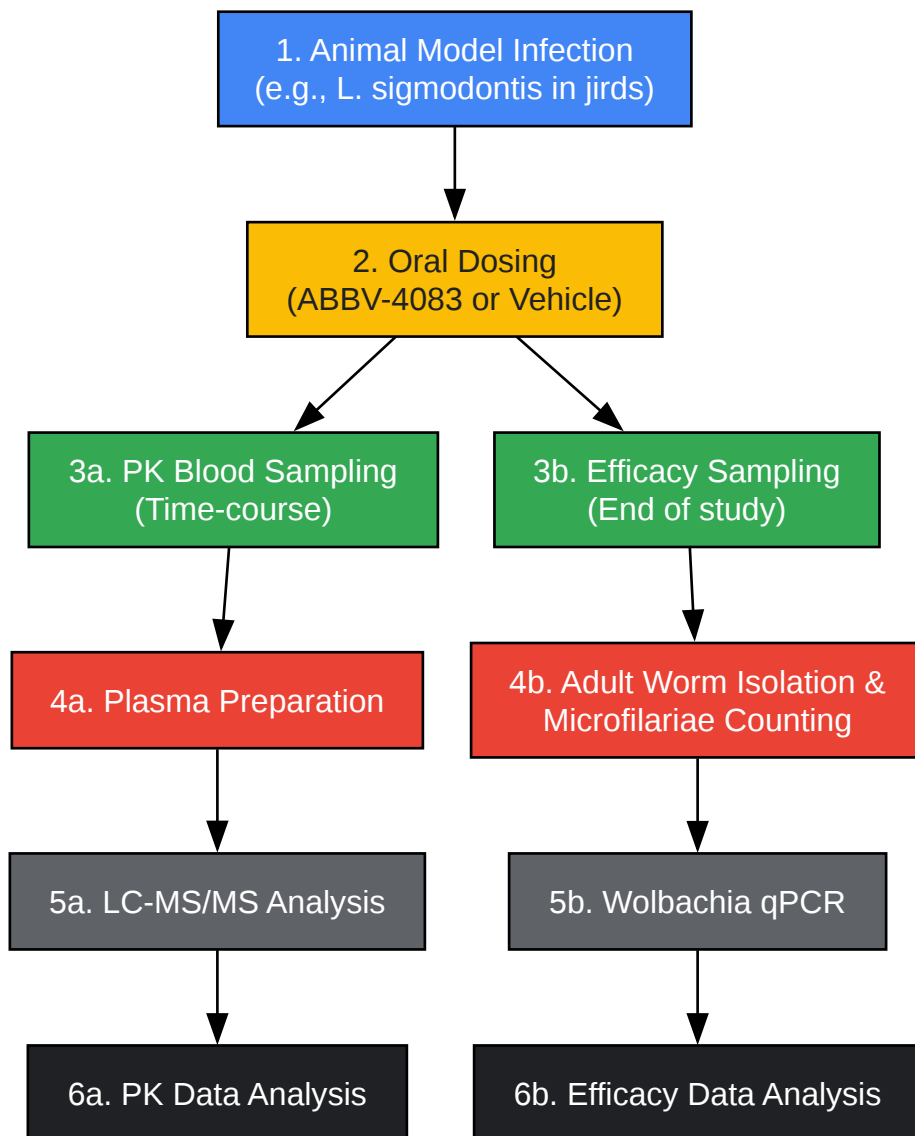
Signaling Pathway



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Caption: Mechanism of action of **ABBV-4083**.

Experimental Workflow



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Caption: Preclinical experimental workflow.

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References

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